N-(4-bromo-2-fluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine and fluorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromine and Fluorine Atoms: Halogenation reactions are used to introduce bromine and fluorine atoms into the aromatic rings.
Attachment of the Methanesulfonyl Group: This step involves sulfonylation reactions to attach the methanesulfonyl group to the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-BROMO-2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and fluorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The methanesulfonyl group may also play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-BROMO-2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-BROMO-2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the methanesulfonyl group, which may affect its binding properties and reactivity.
N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: Lacks both the bromine atom and the methanesulfonyl group, resulting in different chemical and biological properties.
N-(4-BROMO-2-FLUOROPHENYL)METHANESULFONYL PIPERIDINE: Lacks the carboxamide group, which may influence its solubility and reactivity.
The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19BrF2N2O3S |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19BrF2N2O3S/c20-15-3-6-18(17(22)11-15)23-19(25)14-7-9-24(10-8-14)28(26,27)12-13-1-4-16(21)5-2-13/h1-6,11,14H,7-10,12H2,(H,23,25) |
InChI Key |
MIUZGVFMUFEYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.